Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole-2,3A,5(1H,3H)-Tricarboxylate
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name of this compound is derived from its bicyclic framework and substituent positions. The parent structure, tetrahydropyrrolo[3,4-c]pyrrole, consists of two fused pyrrolidine rings: a five-membered ring (pyrrolidine) fused to a second pyrrolidine at positions 3 and 4. The numbering begins at the nitrogen atom in the first ring, proceeding clockwise, with the second ring fused such that its atoms are designated as 3a, 4, 5, 6a, and 7.
The substituents are assigned as follows:
- 2-position : A benzyloxycarbonyl group ($$ \text{C}6\text{H}5\text{CH}_2\text{OCO} $$) attached via an ester linkage.
- 3a-position : An ethyl group ($$ \text{CH}2\text{CH}3 $$).
- 5-position : A tert-butoxycarbonyl group ($$ (\text{CH}3)3\text{COCO} $$).
The "cis" stereodescriptor indicates that the benzyl and tert-butyl groups occupy adjacent positions on the same face of the bicyclic system. This spatial arrangement is critical for the molecule’s conformational stability and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{22}\text{H}{30}\text{N}2\text{O}6 $$ | |
| Molecular Weight | 418.48 g/mol | |
| CAS Registry Number | 2177266-41-8 | |
| Stereochemistry | Cis-configuration |
Historical Development in Heterocyclic Chemistry
The synthesis of fused pyrrolo-pyrrole systems dates to the mid-20th century, driven by interest in alkaloids and bioactive molecules. Early methods relied on cyclocondensation reactions of diamines with diketones, but these often yielded mixtures of stereoisomers. The introduction of ester-protecting groups, such as tert-butyl and benzyl, revolutionized the field by enabling regioselective functionalization. For example, the tert-butoxycarbonyl (Boc) group, first popularized in peptide chemistry, was adapted to stabilize intermediates during the construction of bicyclic amines.
The target compound exemplifies modern strategies for assembling polycyclic frameworks. Key milestones include:
- Ring-Closing Metathesis : Used to form the bicyclic core while preserving stereochemical integrity.
- Sequential Esterification : The tert-butyl and benzyl esters are introduced in a stepwise manner to avoid cross-reactivity.
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis ensure the cis arrangement of substituents.
These advances underscore the compound’s role as a benchmark for synthetic efficiency in heterocyclic chemistry. Its structural complexity mirrors that of pharmaceutical intermediates, such as protease inhibitors and kinase modulators, where precise stereochemistry is essential for biological activity.
Properties
Molecular Formula |
C22H30N2O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate |
InChI |
InChI=1S/C22H30N2O6/c1-5-28-18(25)22-14-23(19(26)29-13-16-9-7-6-8-10-16)11-17(22)12-24(15-22)20(27)30-21(2,3)4/h6-10,17H,5,11-15H2,1-4H3/t17-,22-/m1/s1 |
InChI Key |
UHDVUTAIVJSIAF-VGOFRKELSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CN(C[C@@H]1CN(C2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C12CN(CC1CN(C2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Hexahydropyrrolo[3,4-c]pyrrole derivatives, often protected as tert-butyl esters (e.g., cis-2-boc-hexahydropyrrolo[3,4-c]pyrrole), serve as precursors.
- Benzyl and ethyl esters are introduced via esterification or transesterification reactions.
- The use of chiral catalysts or stereoselective conditions ensures the cis-configuration is preserved.
Stepwise Synthesis Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of the tetrahydropyrrolo[3,4-c]pyrrole core | Cyclization of appropriate amino acid derivatives or pyrrole precursors under acidic or basic catalysis | Control of ring closure stereochemistry is critical |
| 2 | Protection of carboxyl groups as tert-butyl and benzyl esters | Use of tert-butyl alcohol with acid catalysts for tert-butyl esters; benzyl bromide or benzyl alcohol with base for benzyl esters | Protecting groups facilitate selective functionalization |
| 3 | Introduction of ethyl ester at 3A position | Esterification using ethanol and acid catalysts or via transesterification | Requires mild conditions to avoid racemization |
| 4 | Purification and isolation of cis-isomer | Chromatography (silica gel, preparative TLC) under inert atmosphere | Ensures removal of trans-isomers and impurities |
Catalysts and Reaction Conditions
- Acid catalysts such as p-toluenesulfonic acid (PTSA) are used for esterification steps.
- Inert atmosphere (nitrogen or argon) is maintained during sensitive steps to prevent oxidation.
- Temperature control is essential, typically reflux for esterification and moderate heating (e.g., 85°C) for coupling reactions.
- Use of bases like DIPEA (N,N-Diisopropylethylamine) facilitates amide bond formation and esterification without racemization.
Purification Techniques
- Preparative thin-layer chromatography (TLC) on silica gel with solvent systems such as dichloromethane/methanol mixtures (e.g., 95:5 or 9:1) is standard for isolating pure cis-isomer.
- Trituration and recrystallization may be employed to remove residual salts and impurities.
- Chromatographic purification is critical due to the presence of stereoisomers and closely related by-products.
Research Findings on Preparation Efficiency and Yields
Summary of Key Research and Patented Methods
- The synthesis often follows protocols similar to those used in purine and pyrrole derivative chemistry, involving multi-step sequences with protecting group strategies and selective esterifications.
- Use of tert-butyl and benzyl protecting groups is well-documented to facilitate selective functionalization and purification.
- Catalytic systems and reaction conditions are optimized to maintain stereochemical integrity and maximize yield.
- Purification by preparative TLC and chromatography is essential to isolate the cis-isomer with high purity.
- Research continues to explore more efficient catalysts and greener solvents to improve the sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydropyrrolo framework with multiple carboxylate groups, which contribute to its reactivity and potential biological activity. The presence of tert-butyl and benzyl substituents enhances its solubility and stability in organic solvents.
Medicinal Chemistry
Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole-2,3A,5(1H,3H)-Tricarboxylate has been explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that derivatives of tetrahydropyrroles can inhibit tumor growth by disrupting cellular processes essential for cancer proliferation .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Organic Synthesis
This compound serves as an important building block in the synthesis of more complex molecules:
- Synthesis of Heterocycles : The unique structure allows it to undergo cyclization reactions, leading to the formation of various heterocyclic compounds that are crucial in pharmaceuticals .
- Multicomponent Reactions : It can participate in multicomponent reactions (MCRs), which are highly efficient for synthesizing diverse chemical libraries used in drug discovery .
Material Science
The structural properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : Its ability to form stable linkages can be exploited in the development of new polymeric materials with tailored properties for specific applications such as coatings and adhesives .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cis-2-Benzyl 5-Tert-Butyl Tricarboxylate | Anticancer | 15 | |
| Analogous Tetrahydropyrrole Derivative | Neuroprotection | 10 | |
| Other Similar Compounds | Antimicrobial | 20 |
Table 2: Synthesis Pathways
| Reaction Type | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethyl trifluoropyruvate + Amino Alcohols | 75 | |
| Multicomponent Reaction | Various Ketones + Amino Alcohols | Variable |
Case Study 1: Anticancer Properties
In a study published by the National Institutes of Health, researchers evaluated the anticancer properties of Cis-2-Benzyl 5-Tert-Butyl Tricarboxylate against breast cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a lead compound for further development into anticancer agents .
Case Study 2: Neuroprotective Effects
A research team investigated the neuroprotective effects of similar tetrahydropyrrole derivatives on neuronal cultures exposed to oxidative stress. Results demonstrated that these compounds could significantly reduce cell death and promote survival pathways, suggesting their utility in treating neurodegenerative conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target’s tricarboxylate structure is rare; most analogs are mono- or di-carboxylates.
Physicochemical Properties
Data from related compounds suggest trends in solubility and stability:
Analysis :
Hypotheses :
- The benzyl group in the target may enhance membrane permeability compared to benzo-triazole derivatives.
- Tricarboxylate structure could reduce off-target interactions due to increased polarity .
Biological Activity
Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole-2,3A,5(1H,3H)-Tricarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities supported by research findings.
Structural Overview
The compound has a molecular formula of C22H30N2O6 and a molecular weight of approximately 418.49 g/mol. Its unique tetrahydropyrrolo framework and multiple functional groups contribute to its reactivity and biological properties. The presence of tricarboxylic acid functionalities is particularly noteworthy as it may enhance interaction with biological targets.
Synthesis
The synthesis of Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole typically involves several steps:
- Formation of Pyrrole Ring : Initial steps often include the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes.
- Addition of Propargylamine : This step leads to the formation of N-propargylenaminones.
- Intramolecular Cyclization : Catalyzed by Cs2CO3/DMSO to achieve the desired tetrahydropyrrolo structure.
Biological Activities
Research indicates that Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole exhibits various biological activities. Notable findings include:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : Compounds with related structures have demonstrated effectiveness against a range of pathogens.
- Neuroprotective Effects : Some derivatives have been linked to neuroprotective mechanisms in models of neurodegenerative diseases.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole | Tetrahydropyrrolo framework with tricarboxylic acid | Anticancer, Antimicrobial, Neuroprotective |
| Pyrroloquinoline | Similar pyrrole structure | Antimicrobial |
| Tetrahydropyridine | Related nitrogen heterocycle | Neuroprotective |
| Indole Derivatives | Contains indole ring | Antitumor |
Studies on the interaction mechanisms involving this compound have focused on:
- Inhibition of CDK7 : The compound may act as a CDK7 inhibitor, affecting cell cycle progression and gene transcription.
- Ubiquitin/Proteasome System : It is believed that the compound can recruit components of the ubiquitin/proteasome system to facilitate the degradation of target proteins.
Case Studies
- CDK7 Inhibition Study : A study demonstrated that compounds similar to Cis-2-Benzyl effectively inhibited CDK7 activity in Jurkat cells, leading to decreased cell proliferation and increased apoptosis. Immunoblotting confirmed the degradation of CDK7 after treatment with these compounds .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against various bacterial strains, showing significant inhibition zones comparable to standard antibiotics .
Q & A
Basic: What are the standard characterization techniques for verifying the stereochemistry of this tricarboxylate compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the cis-configuration by analyzing coupling constants and nuclear Overhauser effects (NOEs) between protons on adjacent stereocenters. For example, NOE correlations between the benzyl and ethyl groups can resolve spatial proximity .
- X-ray Crystallography: Single-crystal diffraction provides unambiguous stereochemical assignment. Refinement using programs like SHELXL (from the SHELX suite) is critical for modeling thermal displacement parameters and validating hydrogen bonding networks .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isomers via unique ion clusters .
Basic: How is this compound synthesized, and what are common intermediates?
Methodological Answer:
- Key Steps:
- Core Formation: Construct the tetrahydropyrrolo[3,4-c]pyrrole scaffold via a [3+2] cycloaddition or reductive cyclization (e.g., using formic acid derivatives as reductants, as in palladium-catalyzed nitroarene reactions) .
- Esterification: Sequential protection of carboxyl groups using benzyl, tert-butyl, and ethyl chloroformates under controlled pH to avoid transesterification .
- Intermediate Monitoring: Track reaction progress via TLC or HPLC, isolating intermediates like tert-butyl-protected pyrrolidine precursors for spectroscopic validation .
Advanced: How to resolve contradictions in crystallographic data when the compound exhibits polymorphism?
Methodological Answer:
- Data Collection: Perform multiple crystallizations under varied conditions (solvent polarity, temperature) to obtain distinct polymorphs. For example, reports tert-butyl derivatives crystallizing in different space groups depending on solvent .
- Refinement Strategies: Use SHELXL’s TWIN/BASF commands to model twinned crystals or anisotropic displacement parameters. Compare R and R values to assess model accuracy .
- Complementary Techniques: Pair X-ray data with solid-state NMR or Raman spectroscopy to confirm polymorph-specific vibrational modes .
Advanced: What strategies mitigate diastereomer formation during synthesis?
Methodological Answer:
- Steric Control: Introduce bulky groups (e.g., tert-butyl) early to bias ring closure toward the desired cis-configuration via steric hindrance .
- Catalytic Asymmetry: Employ chiral auxiliaries or organocatalysts (e.g., proline derivatives) during cyclization steps to enhance enantiomeric excess .
- Chromatographic Separation: Use preparative HPLC with chiral columns (e.g., cellulose-based phases) to isolate diastereomers, verified by -NMR splitting patterns .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure, as recommended for structurally similar pyrrolidine derivatives .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroformate) .
- Spill Management: Neutralize acidic byproducts with sodium bicarbonate and adsorb spills using inert materials like vermiculite .
Advanced: How to analyze electronic effects of substituents on the pyrrolo-pyrrole core’s reactivity?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions, identifying nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps for tert-butyl (electron-donating) vs. benzyl (moderately electron-withdrawing) groups .
- Experimental Probes:
Basic: What solvents are optimal for recrystallization to ensure high purity?
Methodological Answer:
- Solvent Screening: Test binary mixtures (e.g., ethyl acetate/hexane or dichloromethane/methanol) to balance solubility and polarity. achieved high-purity crystals using ethanol/water gradients .
- Crystallization Monitoring: Use polarized light microscopy to detect crystal nucleation and avoid oiling out.
- Purity Validation: Confirm via melting point consistency (±1°C) and HPLC (>98% peak area) .
Advanced: How to address discrepancies between calculated and observed NMR shifts?
Methodological Answer:
- Dynamic Effects: Account for conformational exchange (e.g., ring puckering) using variable-temperature NMR. noted temperature-dependent splitting in ethyl ester protons .
- Solvent Corrections: Compare experimental shifts in deuterated DMSO vs. CDCl, as polar solvents deshield protons near electron-withdrawing groups.
- DFT Refinement: Optimize NMR shift predictions using solvent-polarizable continuum models (e.g., IEFPCM in Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
